molecular formula C19H13ClN4O3S B15284615 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer: B15284615
Molekulargewicht: 412.8 g/mol
InChI-Schlüssel: CUVKFXJFNSMFGQ-ZVBGSRNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a unique combination of a chlorophenyl group, a benzothiazole moiety, and a pyrimidinetrione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the chlorophenyl group and the formation of the pyrimidinetrione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one
  • 2-[(4-chlorophenyl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H13ClN4O3S

Molekulargewicht

412.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13ClN4O3S/c1-10-2-7-14-15(8-10)28-18(22-14)21-9-13-16(25)23-19(27)24(17(13)26)12-5-3-11(20)4-6-12/h2-9,26H,1H3,(H,23,25,27)/b21-9+

InChI-Schlüssel

CUVKFXJFNSMFGQ-ZVBGSRNCSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.